molecular formula C18H18O3 B3025144 3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-42-5

3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3025144
CAS No.: 898779-42-5
M. Wt: 282.3 g/mol
InChI Key: IVCASLJSDKVYDY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound features a benzophenone core substituted with dimethyl groups and a dioxolane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 3,4-dimethylbenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of dehydrating agents such as dimethyldichlorosilane can enhance the efficiency of the reaction by removing water formed during the condensation process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with lithium aluminum hydride can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Halogenated benzophenone derivatives

Scientific Research Applications

3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
  • 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate

Uniqueness

3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both dimethyl groups and the dioxolane ring, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-7-15(10-13(12)2)17(19)14-4-3-5-16(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCASLJSDKVYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645067
Record name (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-42-5
Record name Methanone, (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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